

Comprehensive Technical Guide: Imazalil Chiral Properties and Enantiomers

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Compound Focus: Imazalil

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Chemical Identity and Fundamental Stereochemistry

Imazalil (chemical name: 1-[2-(allyloxy)-2-(2,4-dichlorophenyl)ethyl]-1H-imidazole) is a systemic chiral fungicide belonging to the conazole class [1]. Its molecular structure features a single chiral center at the carbon atom connecting the dichlorophenyl ring, the imidazole group, and the allyloxy chain [2].

Key physicochemical properties of racemic **imazalil** include [1]:

- Molecular Weight: 297.18 g/mol
- Physical State: Nearly colorless, hygroscopic liquid (technical grade is yellowish to brownish oily liquid)
- Vapor Pressure: 7×10^{-8} mm Hg at 20°C
- Stability: Thermally stable up to ~285°C; stable in aqueous solutions at pH 2.4-7.0

Analytical Methods for Enantioseparation and Quantification

HPLC-Based Enantioseparation Techniques

Several robust chiral separation methods have been developed for **imazalil** enantiomers:

HPLC-UV Method for Isolation [2] [3]

- **Stationary Phase:** Permethylated β -cyclodextrin
- **Mobile Phase:** Methanol/water with 0.2% trimethylamine and 0.08% acetic acid
- **Performance:** Near-baseline resolution ($\alpha = 1.2$) within 8.3 minutes
- **Application:** Preparative-scale isolation of enantiomers with ~99% enantiomeric purity

UHPLC-MS/MS Method for Quantitation [4]

- **Stationary Phase:** Lux Cellulose-2 (CCMPC) column
- **Mobile Phase:** Acetonitrile/water (65:35, v/v)
- **Flow Rate:** 0.5 mL/min at 20°C
- **Performance:** Baseline resolution ($R_s \approx 1.75$) within 3.5 minutes; LOQ < 0.60 $\mu\text{g}/\text{kg}$ per enantiomer

Absolute Configuration Determination

The absolute configuration of **imazalil** enantiomers was unequivocally assigned using multiple spectroscopic techniques combined with computational methods [2] [3]:

- **Optical Rotation Measurements:** Specific rotation values determined
- **Vibrational Circular Dichroism (VCD):** Combined with quantum chemical calculations
- **Electronic Circular Dichroism (ECD):** Supplementary confirmation of absolute stereochemistry

This comprehensive approach confirmed the *R* and *S* configurations without requiring single-crystal X-ray diffraction.

Enantioselective Bioactivity and Efficacy

Recent studies demonstrate significant differences in the biological activity of **imazalil** enantiomers against target pathogens:

*Table 1: Enantioselective Bioactivity of **Imazalil** Against Plant Pathogens*

Pathogen	Relative Potency (S/R)	Specific Activity
<i>Fulvia fulva</i>	3.00-6.59× higher for S-(+)-imazalil [5]	S-(+)-imazalil shows significantly superior fungicidal activity
Multiple fungal species	Varies by organism [5]	Enantioselectivity depends on target species

The superior efficacy of S-(+)-**imazalil** against many fungal pathogens suggests potential for developing enantiopure formulations with improved targeted activity and reduced application rates.

Environmental Fate and Enantioselective Degradation

The dissipation patterns of **imazalil** enantiomers vary significantly across different matrices and environmental conditions:

Table 2: Enantioselective Degradation of **Imazalil** in Various Matrices

Matrix	Degradation Preference	Notes
Gala Apples	S-(+)-imazalil degrades faster [4]	Variable enantioselectivity observed across apple cultivars
Golden Delicious Apples	R-(-)-imazalil degrades faster [4]	Demonstrates cultivar-specific degradation patterns
Orange Juice	(-)-imazalil decreases (EF: 0.548 → 0.471 in 24h) [6]	Enantiomer fraction changes significantly during storage
Field Soils	Generally non-enantioselective [4]	Some site-specific variations observed
Tomato, Cucumber	R-(-)-imazalil preferentially degrades [5]	Consistent pattern across multiple vegetable types

These differential degradation patterns have significant implications for environmental monitoring and regulatory compliance, as the enantiomeric composition of residues changes over time.

Toxicological Properties and Enantioselective Effects

Mammalian Toxicology

Racemic Imazalil Profile [1]:

- **Absorption/Distribution:** Rapidly absorbed and distributed in rats, with highest concentrations in liver, lungs, and kidneys
- **Metabolism:** Extensive biotransformation; major metabolites include α -(2,4-dichlorophenyl)-1H-imidazole-1-ethanol and 2,4-dichloromandelic acid
- **Excretion:** Approximately 90% excreted within 96 hours (equal urine/fecal elimination)

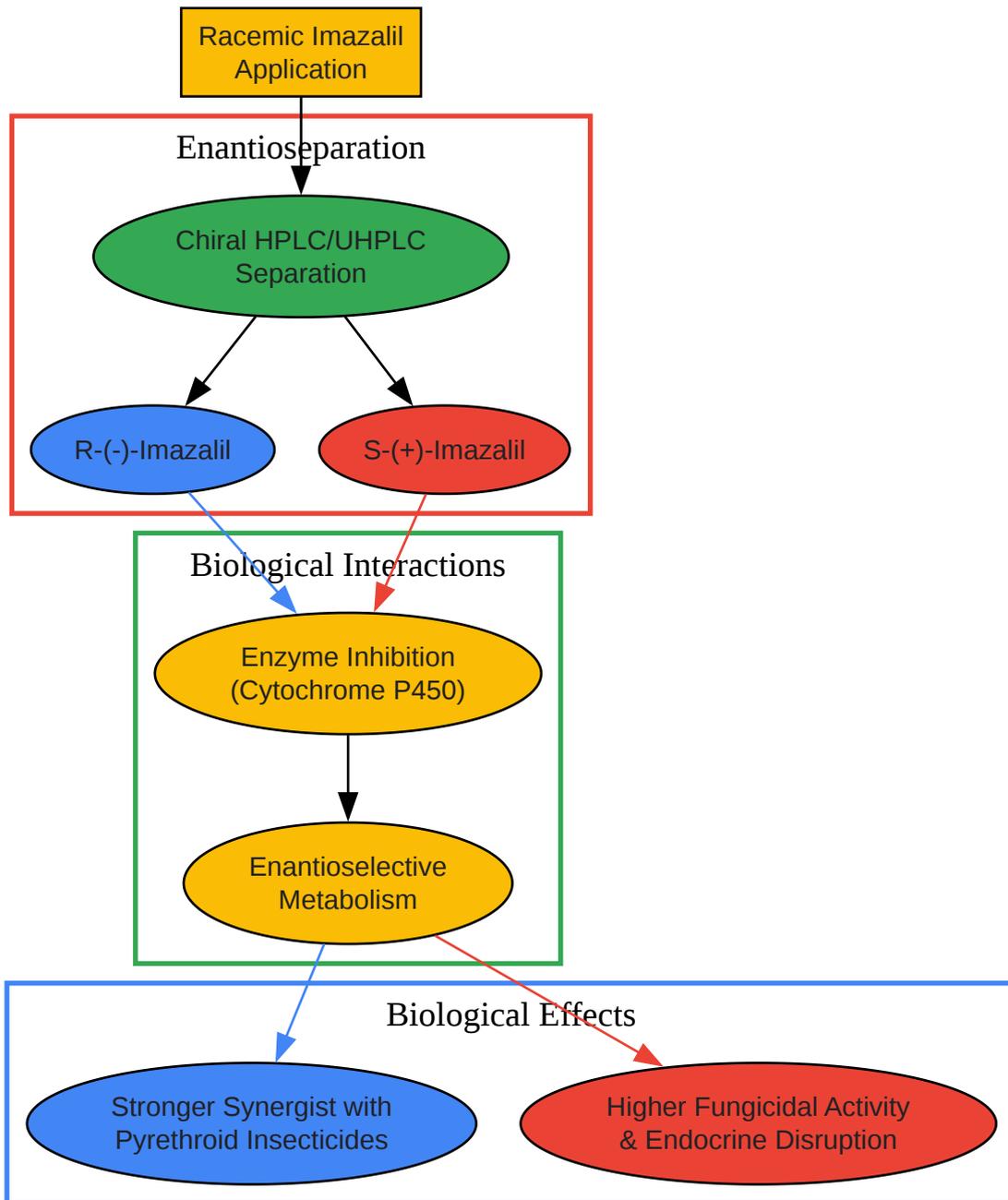
Enantioselective Toxicity to Non-Target Organisms

Endocrine Disruption Potential [7] [2]:

- S-(+)-**imazalil** demonstrates up to 20-fold greater potency in inhibiting human CYP19 (aromatase) in H295R steroidogenesis assays
- Significant differences in inhibition of cytochrome P450 enzymes governing steroid hormone synthesis

Mixture Toxicity with Pyrethroids [7] [8]:

- Both enantiomers synergize α -cypermethrin toxicity in *Chironomus riparius* (19-39-fold increase)
- R-(-)-**imazalil** shows approximately 60% greater synergistic effect compared to S-(+)-**imazalil**
- Mechanism: Inhibition of cytochrome P450 detoxification enzymes



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*Experimental workflow for evaluating **imazalil** enantioselectivity from separation to biological effects.*

Advanced Experimental Protocols

Protocol: Enantioseparation and Isolation of Imazalil Enantiomers [2]

- **Column:** Chiral permethylated β -cyclodextrin stationary phase
- **Mobile Phase:** Methanol/water with 0.2% triethylamine and 0.08% acetic acid
- **Flow Rate:** Optimized for preparative separation (scalable)
- **Detection:** UV monitoring at appropriate wavelength
- **Collection:** Automated fraction collection based on retention times
- **Purity Verification:** Polarimetry and chiral HPLC analysis of collected fractions
- **Concentration:** Rotary evaporation and storage at -20°C in methanol

Protocol: Enantioselective Bioactivity Assessment [5]

- **Test Organisms:** Multiple fungal pathogens (e.g., *Fulvia fulva*)
- **Culture Conditions:** Species-appropriate growth media and temperature
- **Dosing:** Serial dilutions of individual enantiomers and racemic mixture
- **Incubation:** Standardized duration under controlled conditions
- **Endpoint Measurement:** Mycelial growth inhibition or spore germination
- **Data Analysis:** EC₅₀ values calculation for potency comparison
- **Relative Potency:** Determination of enantioselectivity ratios (S/R activity)

Regulatory and Development Implications

The documented enantioselectivity of **imazalil** has significant implications for regulatory science and sustainable agrochemical development:

Risk Assessment Considerations:

- Current risk assessment based on racemic mixtures may over- or under-estimate environmental and health risks
- Enantioselective degradation in food commodities affects residue definitions and maximum residue limits (MRLs)
- Differential toxicity to non-target organisms necessitates enantiomer-specific hazard characterization

Potential for Enantiopure Products:

- Development of S-(+)-**imazalil** as an enantiopure fungicide could reduce application rates by 50% or more
- Improved environmental profile through reduced burden of less-active enantiomer
- Patent protection opportunities through chiral switching strategies [9]

Advanced Formulation Approaches:

- Metal-organic framework (MOF) encapsulation for controlled release [10]
- Ionic liquid formulations to enhance stability and efficacy [10]
- Chiral-specific delivery systems for targeted activity

Future Research Directions

Priority research areas to advance understanding of **imazalil** enantioselectivity include:

- Molecular mechanisms of enantioselective enzyme inhibition
- Computational modeling of enantiomer-biomolecule interactions
- Field-scale environmental fate studies with enantiomeric resolution
- Advanced formulation technologies for enantiopure products
- Comprehensive toxicological profiling of major chiral metabolites

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References

1. 409. Imazalil (Pesticide residues in food: 1977 evaluations) [inchem.org]
2. Separation, isolation and stereochemical assignment of ... [sciencedirect.com]
3. Separation, isolation and stereochemical assignment of ... [pubmed.ncbi.nlm.nih.gov]
4. Enantioseparation of Imazalil and Monitoring of Its ... [acs.figshare.com]
5. Systematic Evaluation of Chiral Fungicide Imazalil and Its Major ... [scite.ai]
6. Enantioseparation of the fungicide imazalil in orange juice ... [sciencedirect.com]

7. Enantioselective mixture toxicity of the azole fungicide ... [sciencedirect.com]
8. Enantioselective mixture toxicity of the azole fungicide ... [pubmed.ncbi.nlm.nih.gov]
9. CN115028586A - Preparation method of chiral (S) -imazalil [patents.google.com]
10. Encapsulation of Imazalil in HKUST-1 with Versatile ... [pmc.ncbi.nlm.nih.gov]

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